Physical and chemical properties of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride
Physical and chemical properties of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] As a privileged structure, pyrimidine derivatives have been extensively explored, leading to the development of drugs for various indications, including oncology, infectious diseases, and inflammatory conditions. This guide focuses on a specific, yet significant, member of this class: 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.
This document provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. The information herein is curated to support researchers and drug development professionals in their efforts to leverage this molecule for novel therapeutic discoveries.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical behavior.
| Identifier | Value | Source |
| Chemical Name | 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride | - |
| CAS Number | 2137719-74-3 | [3] |
| Molecular Formula | C₆H₇ClN₄ | [3] |
| Molecular Weight | 170.6 g/mol | [3] |
| Canonical SMILES | CNC1=NC=NC(=C1)C#N.Cl | - |
| InChI Key | DCJDZFSOHCUTJC-UHFFFAOYSA-N (for free base) | [4] |
Structural Elucidation
The structure of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride comprises a pyrimidine ring substituted with a methylamino group at the 6-position and a nitrile group at the 4-position. The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrimidine ring is protonated.
Caption: Chemical structure of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.
Physicochemical Properties
While specific experimental data for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is not widely available in published literature, we can infer its properties based on the constituent functional groups and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Supporting Data |
| Melting Point | >200 °C (decomposes) | As a hydrochloride salt of an organic base, a high melting point is expected. Similar aminopyrimidine derivatives often exhibit melting points in this range.[5] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Pyrimidine derivatives are generally soluble in polar organic solvents.[6] |
| pKa | ~3-4 | The pKa of the conjugate acid (protonated pyrimidine ring) is estimated based on typical pKa values for aminopyrimidines. The electron-withdrawing nitrile group would be expected to decrease the basicity of the ring nitrogens. |
| Appearance | White to off-white solid | Inferred from the typical appearance of similar pyrimidine hydrochloride salts. |
Spectroscopic and Analytical Characterization
The structural confirmation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet or doublet depending on N-H coupling), the N-H proton of the methylamino group (a broad singlet), and the two aromatic protons on the pyrimidine ring (two singlets or doublets). The exact chemical shifts would depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule: one for the methyl group, four for the pyrimidine ring carbons, and one for the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. For comparison, the IR spectrum of the related compound, 4-(methylamino)-pyrimidine, is available and can serve as a reference.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3200-3400 | Associated with the methylamino group. |
| C-H Stretch (aromatic) | 3000-3100 | From the pyrimidine ring. |
| C-H Stretch (aliphatic) | 2850-2960 | From the methyl group. |
| C≡N Stretch (nitrile) | 2220-2260 | A characteristic sharp peak for the nitrile group.[8] |
| C=N and C=C Stretch | 1500-1650 | Aromatic ring vibrations. |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, 6-(methylamino)pyrimidine-4-carbonitrile, the predicted monoisotopic mass is 134.05925 Da.[4] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base plus a proton.
Synthesis and Purification
The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride would likely proceed through a multi-step route starting from readily available pyrimidine precursors. A plausible synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring.
Caption: A plausible synthetic workflow for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.
General Synthetic Protocol
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Nucleophilic Substitution: 6-Chloropyrimidine-4-carbonitrile can be reacted with an excess of methylamine in a suitable solvent such as ethanol or isopropanol. The reaction may require heating to proceed at a reasonable rate.
-
Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product, the free base, can be purified by recrystallization or column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or dioxane). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Reactivity and Stability
The chemical reactivity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is largely dictated by the pyrimidine ring and its substituents.
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at positions where there are good leaving groups.
-
Methylamino Group: The amino group is a weak base and can undergo further alkylation or acylation reactions under appropriate conditions.
-
Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an amine.
The hydrochloride salt is expected to be a stable, crystalline solid under normal laboratory conditions. It should be stored in a tightly sealed container to protect it from moisture.
Applications in Research and Drug Development
The 6-(Methylamino)pyrimidine-4-carbonitrile moiety is a valuable building block in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and the substituents offer opportunities for further chemical modification to optimize biological activity and pharmacokinetic properties.
-
Kinase Inhibitors: Aminopyrimidines are a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain.
-
Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs. Derivatives of pyrimidine-5-carbonitrile have shown potential as antiproliferative agents.[9]
-
Antimicrobial Agents: Pyrimidine derivatives have also been investigated for their antimicrobial properties.[1]
The specific biological activity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is not extensively documented in publicly available literature, presenting an opportunity for further investigation by researchers.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a pyrimidine derivative with significant potential as a building block in drug discovery and medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reasonably inferred from its structure and comparison with related compounds. This guide provides a foundational understanding of this molecule, intended to assist researchers in its synthesis, characterization, and exploration of its therapeutic potential. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this promising compound.
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